AR-DBD Binding: Potency Comparison Against SKLB-C2807 in LNCaP/AR Proliferation Assay
A direct quantitative comparison for N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-phenylpropanamide is not available in the primary literature. However, the lead compound from the same chemical series, SKLB-C2807, demonstrated an IC50 of 0.38 µM against LNCaP/AR cells [1]. For procurement decisions, this data serves as a necessary potency benchmark: any replacement candidate must demonstrate equivalent or superior antiproliferative activity in the same cell line to be considered a valid substitute.
| Evidence Dimension | Antiproliferative IC50 in LNCaP/AR cells |
|---|---|
| Target Compound Data | N/A (Data not publicly available as of search date) |
| Comparator Or Baseline | SKLB-C2807 (IC50 = 0.38 µM) |
| Quantified Difference | N/A |
| Conditions | LNCaP/AR human prostate cancer cell line; 72-hour MTT assay |
Why This Matters
Procurement risk is high without this data: any compound substituted for N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-phenylpropanamide must be validated to achieve an IC50 at or below 0.38 µM to match the series' lead potency.
- [1] Xu, R., Tian, Y., Huang, S., Yu, J., Deng, Y., Zhan, M., Zhang, T., Wang, F., Zhao, L., & Chen, Y. (2018). Synthesis and evaluation of novel thiazole‐based derivatives as selective inhibitors of DNA‐binding domain of the androgen receptor. Chemical Biology & Drug Design, 91(1), 172–180. View Source
